

Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

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Introduction

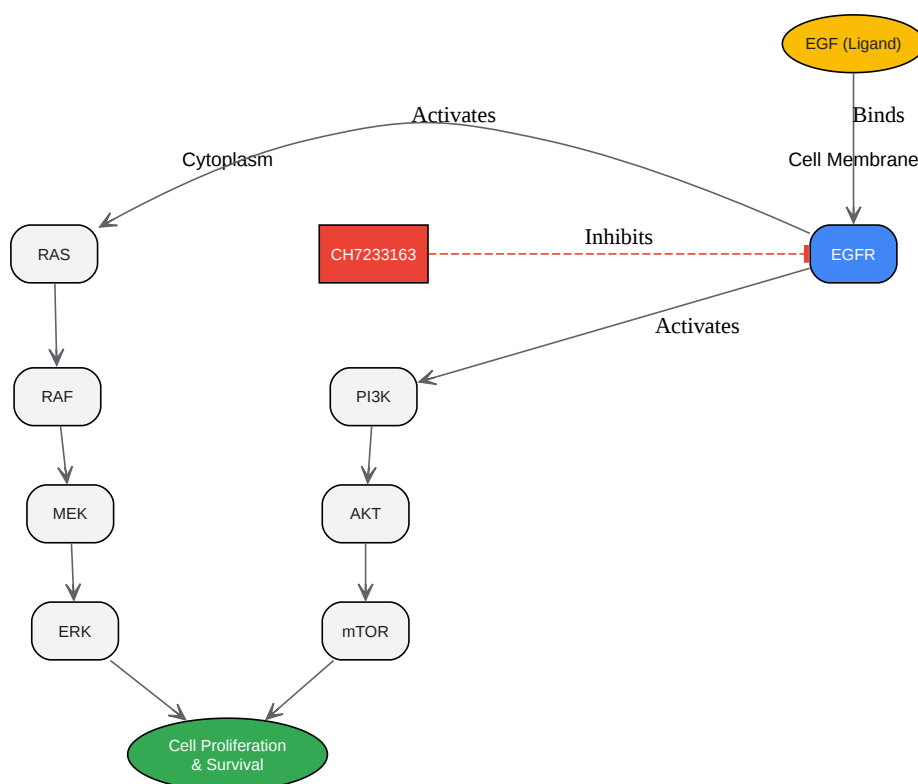
CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like **CH7233163**. [8][9] This application note provides a detailed protocol for a TR-FRET based kinase assay to determine the potency of **CH7233163** against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET

signal. An inhibitor like **CH7233163** will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Signaling Pathway

CH7233163 targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of the receptor and downstream signaling, promoting tumor growth. **CH7233163** acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11]

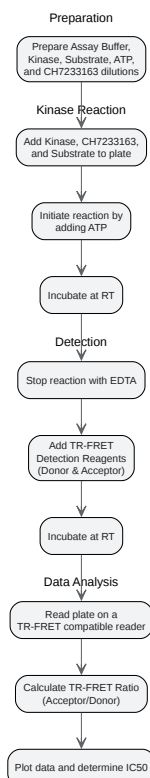


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Caption: EGFR Signaling Pathway and Inhibition by **CH7233163**.

Experimental Workflow

The experimental workflow for the TR-FRET based kinase assay to evaluate **CH7233163** involves several key steps, from reagent preparation to data analysis. The following diagram outlines the general procedure.



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Caption: Experimental Workflow for TR-FRET Kinase Assay.

Materials and Methods

Materials

- Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g., Del19/T790M/C797S)

- Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate
- ATP: Adenosine 5'-triphosphate
- **CH7233163**: Stock solution in DMSO
- TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66 or PY20)
- TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Stop Solution: EDTA in TR-FRET detection buffer
- Microplates: Low-volume, 384-well black microplates
- Plate Reader: TR-FRET compatible microplate reader

Experimental Protocol

- Reagent Preparation:
 - Prepare a serial dilution of **CH7233163** in DMSO, and then dilute further in the assay buffer.
 - Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal concentrations of kinase and ATP should be empirically determined, often near the K_m for ATP.[\[12\]](#)
- Kinase Reaction:
 - Add 5 μL of the diluted **CH7233163** solution to the wells of a 384-well plate.
 - Add 5 μL of the kinase solution to each well.
 - Add 5 μL of the substrate solution to each well.
 - Initiate the kinase reaction by adding 5 μL of the ATP solution to each well.

- Incubate the plate at room temperature for 60-90 minutes.[13]
- Detection:
 - Stop the kinase reaction by adding 10 μ L of the stop solution (containing EDTA) to each well.[12][14]
 - Add 10 μ L of the TR-FRET detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin) to each well.
 - Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.
 - Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by 10,000.
 - Plot the TR-FRET ratio against the logarithm of the **CH7233163** concentration.
 - Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of **CH7233163** required to inhibit 50% of the kinase activity.

Data Presentation

The inhibitory activity of **CH7233163** against various EGFR mutants has been evaluated using TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.

Kinase Target	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)
EGFR- Del19/T790M/C797S	0.28	>1000	>1000
EGFR- L858R/T790M/C797S	0.44	>1000	2.5
EGFR WT	3.5	5.9	120

Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

Conclusion

The TR-FRET based kinase assay is a highly effective method for determining the inhibitory potency of **CH7233163** against EGFR and its resistance mutations. The protocol described herein provides a robust framework for researchers to evaluate the activity of this and other kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET assay make it amenable to high-throughput screening and detailed mechanistic studies in drug discovery and development.[8][15]

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- To cite this document: BenchChem. [Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10857791/docs#application-note-protocol-tr-fret-based-kinase-assay-for-ch7233163\]](https://www.benchchem.com/product/b10857791/docs#application-note-protocol-tr-fret-based-kinase-assay-for-ch7233163)

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